(1-Isocyanatocyclobutyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Isocyanatocyclobutyl)benzene is an organic compound characterized by the presence of a benzene ring attached to a cyclobutyl group, which in turn is bonded to an isocyanate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isocyanatocyclobutyl)benzene typically involves the reaction of cyclobutylamine with phosgene to form the corresponding isocyanate. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. The general reaction scheme is as follows:
Cyclobutylamine+Phosgene→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance safety and efficiency. The process includes the careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(1-Isocyanatocyclobutyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation.
Addition Reactions: Reagents such as alcohols and amines are used under mild conditions to form urethanes and ureas.
Major Products
Nitration: Nitro-(1-isocyanatocyclobutyl)benzene
Sulfonation: Sulfonic acid-(1-isocyanatocyclobutyl)benzene
Halogenation: Halogen-(1-isocyanatocyclobutyl)benzene
Addition with Alcohols: Urethanes
Addition with Amines: Ureas
Scientific Research Applications
(1-Isocyanatocyclobutyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Explored for its role in drug delivery systems and as a precursor for therapeutic agents.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (1-Isocyanatocyclobutyl)benzene involves its reactivity with nucleophiles due to the presence of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable adducts. This reactivity is exploited in various applications, including the modification of proteins and the synthesis of polymeric materials .
Comparison with Similar Compounds
Similar Compounds
- Phenyl isocyanate
- Cyclohexyl isocyanate
- Benzyl isocyanate
Uniqueness
(1-Isocyanatocyclobutyl)benzene is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other isocyanates. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structural features and reactivity make it a valuable building block for the synthesis of complex molecules and materials.
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(1-isocyanatocyclobutyl)benzene |
InChI |
InChI=1S/C11H11NO/c13-9-12-11(7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2 |
InChI Key |
QVWPNQAEDXDHAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.